Tris(4-methoxyphenyl)phosphine
Overview
Description
Tris(4-methoxyphenyl)phosphine is an organophosphorus compound with the formula (CH3OC6H4)3P . It is a symmetrical derivative with methoxy groups in the 4-position . This compound is used as a ligand in organometallic chemistry and homogeneous catalysis .
Synthesis Analysis
Tris(4-methoxyphenyl)phosphine is employed in Suzuki reaction . It is also used in the kinetic study of the effect of catalysts on the curing of biphenyl epoxy resin . A series of gold (i), gold (iii) and cationic gold (i) complexes of tris (4-methoxyphenyl)phosphine were synthesised and fully characterised by spectroscopic methods .
Molecular Structure Analysis
The molecular formula of Tris(4-methoxyphenyl)phosphine is C21H21O3P . The molecular weight is 352.4 g/mol . The IUPAC name is tris (4-methoxyphenyl)phosphane . The InChI is InChI=1S/C21H21O3P/c1-22-16-4-10-19 (11-5-16)25 (20-12-6-17 (23-2)7-13-20)21-14-8-18 (24-3)9-15-21/h4-15H,1-3H3 .
Chemical Reactions Analysis
Tris(4-methoxyphenyl)phosphine is a catalyst for allylic substitution of simple alkenes, Suzuki coupling reactions, telomerization of 1,3-butadiene with various alcohols, hydrogenation of quinolines, and amination/direct arylation .
Physical And Chemical Properties Analysis
Tris(4-methoxyphenyl)phosphine appears as a white solid . Its melting point is 131 °C (268 °F; 404 K) .
Scientific Research Applications
Ligand in Organometallic Chemistry
Tris(4-methoxyphenyl)phosphine is used as a ligand in organometallic chemistry . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The properties of this phosphine make it suitable for forming these complexes.
Homogeneous Catalysis
This compound is also used in homogeneous catalysis . Homogeneous catalysis is a type of catalysis where the catalyst is in the same phase as the reactants. Tris(4-methoxyphenyl)phosphine can help speed up these reactions.
Buchwald-Hartwig Cross Coupling Reaction
Tris(4-methoxyphenyl)phosphine is suitable for the Buchwald-Hartwig Cross Coupling Reaction . This reaction is a type of cross-coupling reaction, used in organic chemistry for the synthesis of biaryls, through the palladium-catalyzed coupling of amines and aryl halides.
Heck Reaction
This compound is also used in the Heck Reaction . The Heck reaction is a chemical reaction of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene.
Hiyama Coupling
Tris(4-methoxyphenyl)phosphine is used in the Hiyama Coupling reaction . This reaction is used to cross-couple organosilanes with organic halides under the influence of a palladium catalyst.
Suzuki-Miyaura Coupling
This compound is also used in the Suzuki-Miyaura Coupling reaction . This reaction is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds by coupling boronic acids with organic halides.
Stille Coupling
Tris(4-methoxyphenyl)phosphine is used in the Stille Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling organotin compounds with organic halides.
Negishi Coupling
Lastly, this compound is used in the Negishi Coupling reaction . This reaction is used to form carbon-carbon bonds by coupling organozinc compounds with organic halides.
Mechanism of Action
Target of Action
Tris(4-methoxyphenyl)phosphine is an organophosphorus compound . It is primarily used as a ligand in organometallic chemistry and homogeneous catalysis . The primary targets of this compound are therefore the metal ions in these reactions .
Mode of Action
As a ligand, tris(4-methoxyphenyl)phosphine binds to metal ions, forming complexes . This interaction facilitates various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .
Biochemical Pathways
It is known to be employed in the suzuki reaction . It is also used in the kinetic study of the effect of catalysts on the curing of biphenyl epoxy resin .
Pharmacokinetics
It is known to be insoluble in water , which may impact its bioavailability.
Result of Action
The primary result of tris(4-methoxyphenyl)phosphine’s action is the facilitation of various coupling reactions . These reactions are crucial in the synthesis of a wide range of organic compounds .
Action Environment
Tris(4-methoxyphenyl)phosphine is air sensitive . It should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These environmental factors can significantly influence the compound’s action, efficacy, and stability.
Safety and Hazards
The compound is labeled with a warning signal word . The hazard statements include H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
tris(4-methoxyphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUUAUOYLFIRJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061217 | |
Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |
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Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
855-38-9 | |
Record name | Tris(4-methoxyphenyl)phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855389 | |
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Record name | Tris(4-methoxyphenyl)phosphine | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
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Record name | Phosphine, tris(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
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Record name | Tris(4-methoxyphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.567 | |
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Record name | Tri(4-methoxyphenyl)phosphine | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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